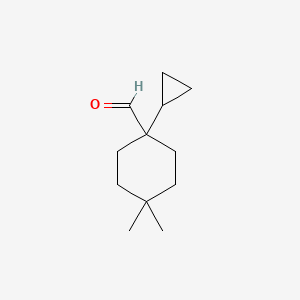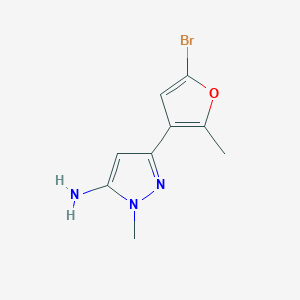
3-(5-Bromo-2-methylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-2-methylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a brominated furan ring and a pyrazole moiety, which contribute to its reactivity and functionality in different chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common approach is the bromination of 2-methylfuran to obtain 5-bromo-2-methylfuran, followed by its reaction with appropriate pyrazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the brominated furan ring or the pyrazole moiety.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary based on the desired transformation but generally involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with different functional groups, while substitution reactions can introduce a wide range of substituents into the furan ring.
Scientific Research Applications
3-(5-Bromo-2-methylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The brominated furan ring and pyrazole moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions may involve binding to active sites, altering enzyme activity, or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2-methylfuran-3-yl)-2,6-dimethyl-8-pentan-3-ylimidazo[1,2-b]pyridazine
- (5-Bromo-2-methylfuran-3-yl)-(6-methyl-1-oxo-1,4-thiazepan-4-yl)methanone
- (5-Bromo-2-methylfuran-3-yl)-[4-(2-hydroxyethyl)azepan-1-yl]methanone
Uniqueness
What sets 3-(5-Bromo-2-methylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine apart from similar compounds is its specific combination of a brominated furan ring and a pyrazole moiety
Properties
Molecular Formula |
C9H10BrN3O |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
5-(5-bromo-2-methylfuran-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3O/c1-5-6(3-8(10)14-5)7-4-9(11)13(2)12-7/h3-4H,11H2,1-2H3 |
InChI Key |
RGDCNYVJCZGFDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)Br)C2=NN(C(=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



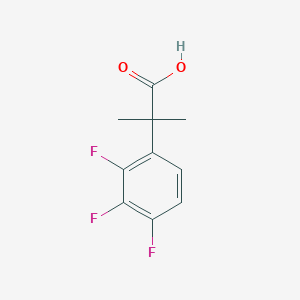


![2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305020.png)

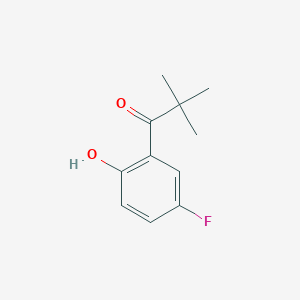
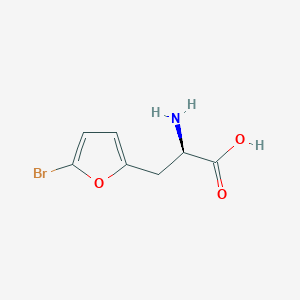
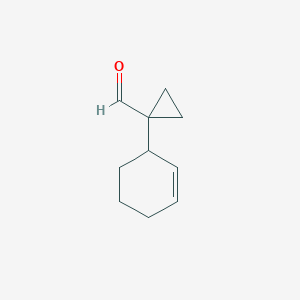
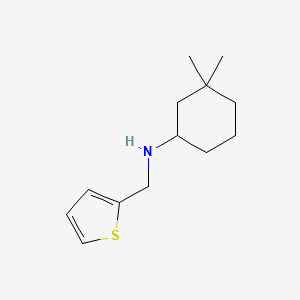
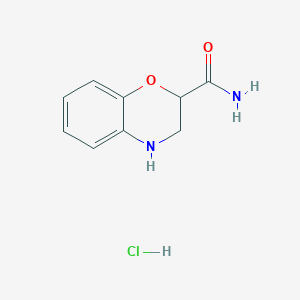
amine](/img/structure/B13305093.png)
![2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13305100.png)
